molecular formula C8H6N2O2 B2842713 2-(6-Cyanopyridin-3-yl)acetic acid CAS No. 1211526-77-0

2-(6-Cyanopyridin-3-yl)acetic acid

Cat. No.: B2842713
CAS No.: 1211526-77-0
M. Wt: 162.148
InChI Key: DCIRALHNPJYYPS-UHFFFAOYSA-N
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Description

2-(6-Cyanopyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H6N2O2 It is characterized by a pyridine ring substituted with a cyano group at the 6-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyanopyridin-3-yl)acetic acid typically involves the reaction of 3-cyanopyridine with acetic acid derivatives. One common method includes the use of cyanoacetic acid hydrazones and piperidine acetate under reflux conditions . The reaction is usually carried out in an aqueous solution, followed by the addition of acetic acid to the hot solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyanopyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alcohols or amines in the presence of acid catalysts are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Ester or amide derivatives of this compound.

Scientific Research Applications

2-(6-Cyanopyridin-3-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a cyano group and an acetic acid moiety makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-(6-cyanopyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIRALHNPJYYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-77-0
Record name 2-(6-cyanopyridin-3-yl)acetic acid
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